Isoremoxipride C-11

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoremoxipride C-11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of isoremoxipride, labeled with the radioactive isotope carbon-11. This compound is particularly valuable in medical and scientific research due to its ability to trace and visualize biological processes in vivo.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Isoremoxipride C-11 typically involves the incorporation of carbon-11 into the molecular structure of isoremoxipride. One common method is the O-[11C]methylation of a precursor compound using [11C]methyl iodide ([11C]CH3I). This reaction is often carried out in a microreactor, which allows for efficient mixing and rapid reaction times .

Industrial Production Methods

Industrial production of this compound requires specialized equipment due to the short half-life of carbon-11 (approximately 20.4 minutes). The production process involves the generation of [11C]CO2 in a cyclotron, followed by its conversion to [11C]CH3I, which is then used in the methylation reaction to produce the final radiolabeled compound .

化学反应分析

General Approach to Studying Chemical Reactions

To study the chemical reactions of a compound like "Isoremoxipride C-11," one would typically follow these steps:

-

Literature Review : Search for existing studies on the compound or similar compounds to understand known reactions and conditions.

-

Experimental Design : Plan experiments using techniques such as Design of Experiments (DoE) to optimize reaction conditions and identify key factors affecting the reaction .

-

Kinetic Studies : Conduct kinetic experiments to determine the rate of reaction and identify any intermediates or catalysts involved .

-

Thermodynamic Analysis : Use computational methods or experimental data to assess the thermodynamic feasibility of reactions .

Chemical Reaction Analysis Techniques

Several techniques are used in chemical reaction analysis:

-

Design of Experiments (DoE) : A statistical approach to optimize reaction conditions by systematically varying factors such as temperature, concentration, and reaction time .

-

Computational Methods : Techniques like the Artificial Force Induced Reaction (AFIR) method can explore reaction pathways without preconceived notions of the reaction mechanism .

-

Spectroscopic Analysis : Methods like NMR, IR, and MS are used to identify reactants, products, and intermediates.

Data Presentation

In a typical study, data would be presented in tables and figures to illustrate the effects of different conditions on reaction outcomes. For example:

| Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|

| High Temperature, Long Residence Time | 80 | 95 |

| Low Temperature, Short Residence Time | 40 | 80 |

科学研究应用

Isoremoxipride C-11 has a wide range of applications in scientific research:

Chemistry: Used as a radiotracer to study chemical reactions and mechanisms.

Biology: Helps in visualizing and understanding biological processes at the molecular level.

Medicine: Utilized in PET imaging to diagnose and monitor various diseases, including neurological disorders and cancers.

Industry: Employed in the development and testing of new pharmaceuticals and diagnostic agents .

作用机制

Isoremoxipride C-11 exerts its effects by binding to specific molecular targets in the body, allowing for the visualization of these targets using PET imaging. The carbon-11 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, creating detailed images of the biological processes .

相似化合物的比较

Isoremoxipride C-11 is similar to other carbon-11 labeled compounds used in PET imaging, such as [11C]raclopride and [11C]choline. it is unique in its specific binding properties and applications. For example, while [11C]raclopride is commonly used to study dopamine receptors, this compound may be used to target different molecular pathways .

List of Similar Compounds

- [11C]Raclopride

- [11C]Choline

- [11C]Methionine

- [11C]Acetate

Is there anything else you would like to know about this compound?

属性

CAS 编号 |

167637-45-8 |

|---|---|

分子式 |

C16H23BrN2O3 |

分子量 |

370.27 g/mol |

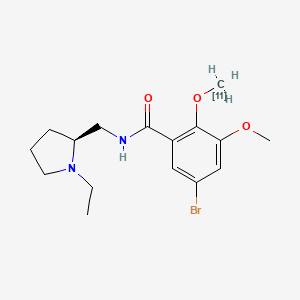

IUPAC 名称 |

5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-3-methoxy-2-(111C)methoxybenzamide |

InChI |

InChI=1S/C16H23BrN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1/i3-1 |

InChI 键 |

QAECXZXKVURFMR-SPFAIMGWSA-N |

手性 SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)Br)OC)O[11CH3] |

规范 SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。